molecular formula C10H12O3 B3229475 4-(Ethoxymethoxy)benzaldehyde CAS No. 128837-26-3

4-(Ethoxymethoxy)benzaldehyde

Cat. No. B3229475
CAS RN: 128837-26-3
M. Wt: 180.2 g/mol
InChI Key: WKEOCOHKXRVQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Ethoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 4-(Ethoxymethoxy)benzaldehyde is 1S/C10H12O3/c1-2-12-8-13-10-5-3-9 (7-11)4-6-10/h3-7H,2,8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

4-(Ethoxymethoxy)benzaldehyde is a liquid at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Ethoxymethoxy)benzaldehyde, focusing on six unique fields:

Electrochemical Applications

4-(Ethoxymethoxy)benzaldehyde is studied for its role in electrochemical applications. It is used in the development of electrochemical sensors and catalysts. Its ability to undergo redox reactions makes it valuable in designing efficient and selective electrochemical systems for various analytical and industrial processes .

Spectroscopic Studies

The compound is utilized in spectroscopic studies to understand its vibrational dynamics and molecular interactions. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are employed to investigate its structural properties. These studies provide insights into its behavior in different environments, aiding in the design of new compounds with tailored properties .

Safety and Hazards

The safety information for 4-(Ethoxymethoxy)benzaldehyde indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, ensuring adequate ventilation, and wearing personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 4-(Ethoxymethoxy)benzaldehyde are the cellular antioxidation systems of fungi . These systems, which include enzymes such as superoxide dismutases and glutathione reductase, play a crucial role in maintaining the redox balance within the cell .

Mode of Action

4-(Ethoxymethoxy)benzaldehyde interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through the compound’s redox-active properties, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional drugs or fungicides .

Biochemical Pathways

The affected pathways primarily involve the oxidative stress-response pathway . The compound’s interaction with this pathway results in the disruption of cellular antioxidation, leading to an imbalance in the cell’s redox state . This imbalance can inhibit fungal growth and enhance the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .

Result of Action

The result of the compound’s action is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, 4-(Ethoxymethoxy)benzaldehyde creates an environment that is unfavorable for fungal growth . This can enhance the efficacy of conventional antifungal agents, potentially reducing costs, abating resistance, and alleviating negative side effects associated with current antifungal treatments .

properties

IUPAC Name

4-(ethoxymethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEOCOHKXRVQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307512
Record name 4-(Ethoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxymethoxy)benzaldehyde

CAS RN

128837-26-3
Record name 4-(Ethoxymethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128837-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of chloromethyl ethyl ether (5.65 g, 0.06 mol) in 20 ml of THF at 0° C. is added to a mixture of 4-hydroxybenzaldehyde (5 g, 0.041 mol) and 12 ml of triethylamine in 30 ml of THF and the mixture is stirred at ambient temperature for 2 hrs. The triethylamine hydrochloride is filtered off and the solvent is evaporated under reduced pressure to give the 4-ethoxymethoxybenzaldehyde in the form of an oil (6.63 g, 90%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxymethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Ethoxymethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Ethoxymethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(Ethoxymethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Ethoxymethoxy)benzaldehyde
Reactant of Route 6
4-(Ethoxymethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.